molecular formula C15H13BrCl3N3O B401656 4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide

4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide

Cat. No.: B401656
M. Wt: 437.5g/mol
InChI Key: SBISOGPNPWSTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide is a complex organic compound with the molecular formula C15H13BrCl3N3O and a molecular weight of 437.553 g/mol This compound is notable for its unique structure, which includes a bromine atom, a trichloromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-benzoyl chloride with 2,2,2-trichloro-1-[(pyridin-3-ylmethyl)-amino]-ethanol under basic conditions to form the desired benzamide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, in a substitution reaction, the bromine atom is replaced by the nucleophile, forming a new compound with different properties.

Scientific Research Applications

4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

Mechanism of Action

The mechanism of action for 4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide is unique due to its combination of a bromine atom, a trichloromethyl group, and a pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C15H13BrCl3N3O

Molecular Weight

437.5g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C15H13BrCl3N3O/c16-12-5-3-11(4-6-12)13(23)22-14(15(17,18)19)21-9-10-2-1-7-20-8-10/h1-8,14,21H,9H2,(H,22,23)

InChI Key

SBISOGPNPWSTHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CN=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.